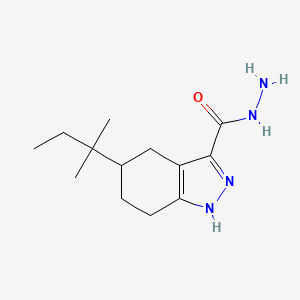
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine, also known as DMBP, is a piperazine derivative that has attracted scientific attention due to its potential applications in various fields. DMBP is a small molecule that can be synthesized using different methods, and its mechanism of action has been explored in several studies.
作用機序
The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of neurotransmitter systems in the brain. Specifically, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine may also interact with other neurotransmitter systems, such as dopamine and serotonin, but further studies are needed to clarify its mechanism of action.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can enhance the release of acetylcholine from rat brain synaptosomes and inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine. In vivo studies have shown that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in lab experiments is its small size and ease of synthesis, which makes it a convenient molecule to work with. Another advantage is its potential applications in various fields, which makes it an interesting molecule to study. One limitation of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of neurological disorders. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a derivatizing agent for the analysis of other compounds, such as carbohydrates and nucleotides. Overall, the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has the potential to lead to new insights and applications in various fields.
合成法
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methylbenzylamine with 1-(3,3-dimethylbutanoyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods yield 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in good yields and purity.
科学的研究の応用
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been explored as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.
特性
IUPAC Name |
3,3-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)17(21)13-18(2,3)4/h5-8H,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDBQVPFQPNYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,5S*,9aS*)-5-(2-furyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5204651.png)
![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![methyl 3-{2-[allyl(phenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204659.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
![6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B5204684.png)
![4-(1,3-benzodioxol-5-yl)-6-bromo-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204695.png)
![2-(4-methylphenoxy)-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5204699.png)



![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)